molecular formula C7H14IN B15188842 2H-Pyrrolium, 1-ethyl-3,4-dihydro-5-methyl-, iodide CAS No. 73612-26-7

2H-Pyrrolium, 1-ethyl-3,4-dihydro-5-methyl-, iodide

Cat. No.: B15188842
CAS No.: 73612-26-7
M. Wt: 239.10 g/mol
InChI Key: LEACODNDKPOPGL-UHFFFAOYSA-M
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Description

2H-Pyrrolium, 1-ethyl-3,4-dihydro-5-methyl-, iodide is a heterocyclic organic compound It is a derivative of pyrrolium, a five-membered aromatic ring containing nitrogen The compound is characterized by the presence of an ethyl group at the 1-position, a methyl group at the 5-position, and an iodide ion as a counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrolium, 1-ethyl-3,4-dihydro-5-methyl-, iodide typically involves the alkylation of a pyrrolium precursor. One common method is the reaction of 3,4-dihydro-5-methylpyrrole with ethyl iodide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in the pyrrole ring attacks the ethyl iodide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrolium, 1-ethyl-3,4-dihydro-5-methyl-, iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, cyanides, and amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrrolium salts.

Scientific Research Applications

2H-Pyrrolium, 1-ethyl-3,4-dihydro-5-methyl-, iodide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which 2H-Pyrrolium, 1-ethyl-3,4-dihydro-5-methyl-, iodide exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, leading to changes in cellular processes. The exact pathways involved are still under investigation and may vary depending on the specific derivative and application.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrrolium, 3,4-dihydro-1-methyl-5-phenyl-, hydroxide: Another pyrrolium derivative with different substituents.

    3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one: A related compound with a similar core structure but different functional groups.

Uniqueness

2H-Pyrrolium, 1-ethyl-3,4-dihydro-5-methyl-, iodide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

73612-26-7

Molecular Formula

C7H14IN

Molecular Weight

239.10 g/mol

IUPAC Name

1-ethyl-5-methyl-3,4-dihydro-2H-pyrrol-1-ium;iodide

InChI

InChI=1S/C7H14N.HI/c1-3-8-6-4-5-7(8)2;/h3-6H2,1-2H3;1H/q+1;/p-1

InChI Key

LEACODNDKPOPGL-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(CCC1)C.[I-]

Origin of Product

United States

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